molecular formula C16H16Cl3N3O B11707082 N-{2,2,2-trichloro-1-[(2,4-dimethylphenyl)amino]ethyl}pyridine-3-carboxamide

N-{2,2,2-trichloro-1-[(2,4-dimethylphenyl)amino]ethyl}pyridine-3-carboxamide

Cat. No.: B11707082
M. Wt: 372.7 g/mol
InChI Key: WFTLSOZHUALAAC-UHFFFAOYSA-N
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Description

N-{2,2,2-trichloro-1-[(2,4-dimethylphenyl)amino]ethyl}pyridine-3-carboxamide is a complex organic compound characterized by the presence of a trichloromethyl group, a dimethylphenyl group, and a pyridine carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2,2,2-trichloro-1-[(2,4-dimethylphenyl)amino]ethyl}pyridine-3-carboxamide typically involves multiple steps. One common method includes the reaction of 2,4-dimethylaniline with trichloroacetyl chloride to form an intermediate, which is then reacted with pyridine-3-carboxylic acid under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2,2,2-trichloro-1-[(2,4-dimethylphenyl)amino]ethyl}pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trichloromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-{2,2,2-trichloro-1-[(2,4-dimethylphenyl)amino]ethyl}pyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{2,2,2-trichloro-1-[(2,4-dimethylphenyl)amino]ethyl}pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2,2-trichloro-1-((morpholine-4-carbothioyl)-amino)-ethyl)-benzamide
  • N-(2,2,2-trichloro-1-(((4-ethoxyanilino)carbothioyl)amino)ethyl)benzamide

Uniqueness

N-{2,2,2-trichloro-1-[(2,4-dimethylphenyl)amino]ethyl}pyridine-3-carboxamide is unique due to the presence of the pyridine carboxamide group, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C16H16Cl3N3O

Molecular Weight

372.7 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl]pyridine-3-carboxamide

InChI

InChI=1S/C16H16Cl3N3O/c1-10-5-6-13(11(2)8-10)21-15(16(17,18)19)22-14(23)12-4-3-7-20-9-12/h3-9,15,21H,1-2H3,(H,22,23)

InChI Key

WFTLSOZHUALAAC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(C(Cl)(Cl)Cl)NC(=O)C2=CN=CC=C2)C

Origin of Product

United States

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